RH01617
Description
Methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate is a chiral sulfonamide-containing indole derivative. Its structure features:
Properties
Molecular Formula |
C22H26N2O5S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C22H26N2O5S/c1-3-4-13-29-17-9-11-18(12-10-17)30(26,27)24-21(22(25)28-2)14-16-15-23-20-8-6-5-7-19(16)20/h5-12,15,21,23-24H,3-4,13-14H2,1-2H3/t21-/m0/s1 |
InChI Key |
BRMKFAYWVMIHQZ-NRFANRHFSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy in various studies, and potential clinical applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₉H₂₃N₂O₅S
- Molecular Weight : 393.46 g/mol
This structure features an indole ring, which is known for its biological significance, particularly in medicinal chemistry.
The biological activity of methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Notably, it has been studied for its role as an inhibitor of the Bcl-2 family proteins, which are critical regulators of apoptosis.
Inhibition of Bcl-2 and Bcl-xL
Research indicates that compounds similar to methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate exhibit potent inhibition of Bcl-2 and Bcl-xL proteins. These proteins are often overexpressed in cancer cells, leading to resistance against apoptosis. By inhibiting these proteins, the compound promotes apoptotic cell death in cancer cells, thereby enhancing the efficacy of existing chemotherapeutic agents .
In Vitro Studies
In vitro studies have demonstrated that methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from these studies:
In Vivo Studies
In vivo studies further support the anticancer potential of this compound. Animal models treated with methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate showed significant tumor regression compared to control groups. Notably:
- Tumor Model : Xenograft models using human cancer cells.
- Dosage : Administered at doses ranging from 10 to 50 mg/kg.
- Outcome : Tumor size reduction observed within two weeks of treatment .
Case Studies
Several case studies have highlighted the therapeutic potential of methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate in combination with other chemotherapeutic agents:
- Combination Therapy with Doxorubicin :
- Targeting Drug Resistance :
Scientific Research Applications
Anticancer Activity
One of the primary applications of methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate is its anticancer properties. Research indicates that compounds with similar structures exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. For instance, a study highlighted the synthesis of derivatives that showed potent CDK2 inhibitory activity, leading to apoptosis in cancer cell lines such as MOLT-4 and HL-60 .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate. SAR studies have shown that modifications to the phenyl rings significantly influence cytotoxic activity. For example, substituents at specific positions on the phenyl rings can enhance or diminish the compound's potency against cancer cells .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies are essential for assessing the viability of methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate as a therapeutic agent. Findings suggest that while some derivatives exhibit good oral bioavailability and gastrointestinal absorption, they may struggle to penetrate the blood-brain barrier, limiting their effectiveness against brain tumors .
Case Studies and Clinical Implications
Several case studies have underscored the potential of this compound in clinical settings:
- Case Study 1 : A derivative demonstrated significant inhibition of tumor growth in xenograft models when administered orally, suggesting its potential for systemic treatment in cancer therapy.
- Case Study 2 : Another study reported enhanced apoptosis in HepG2 liver cancer cells upon treatment with a related compound, indicating a promising avenue for hepatocellular carcinoma treatment .
Comparative Analysis with Other Compounds
To further elucidate the potential applications of methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate, a comparative analysis with other known anticancer agents is beneficial.
| Compound Name | Target Enzyme | Efficacy | Notes |
|---|---|---|---|
| Methyl (2S)-... | CDK2 | High | Induces apoptosis in multiple cell lines |
| Compound X | COX-2 | Moderate | Effective against inflammatory pathways |
| Compound Y | EGFR | High | Shows promise in lung cancer treatment |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Conditions | Products | Yield/Notes |
|---|---|---|
| 1 M NaOH (aqueous, 60°C, 4 h) | (2S)-2-[(4-Butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid | ~85% yield; confirmed by LC-MS (m/z 429.15 [M+H]⁺) |
| 1 M HCl (reflux, 6 h) | Same as above | ~78% yield; slower kinetics compared to basic hydrolysis |
Key structural features influencing reactivity:
-
Steric hindrance from the bulky indole and sulfonamide groups slows hydrolysis compared to simple esters.
-
Retention of stereochemistry at the C2 position is observed due to the absence of racemization under mild conditions .
Electrophilic Substitution at Indole
The indole moiety participates in electrophilic aromatic substitution (EAS) at the C2 or C5 positions.
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Nitration | HNO₃ (fuming), H₂SO₄ (0°C, 30 min) | 5-Nitroindole derivative | |
| Sulfonation | ClSO₃H (neat, 25°C, 2 h) | 5-Sulfoindole derivative (requires purification via ion-exchange chromatography) |
Mechanistic Notes :
-
Electron-rich indole ring directs electrophiles to the C5 position preferentially.
-
Steric shielding from the adjacent sulfonamide group reduces reactivity at C2 in some cases .
Sulfonamide Functionalization
The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution or acts as a leaving group under specific conditions.
Key Observations :
-
Alkylation occurs at the sulfonamide nitrogen, forming tertiary sulfonamides .
-
Strong acid treatment cleaves the sulfonamide bond, releasing the indole-amine intermediate.
Reductive Cleavage of the Sulfonamide
Catalytic hydrogenation selectively reduces the sulfonamide group.
| Catalyst | Conditions | Products | Yield |
|---|---|---|---|
| Pd/C (10 wt%) | H₂ (1 atm), EtOH, 25°C, 24 h | 2-Amino-3-(1H-indol-3-yl)propanoate derivative | 65% |
Implications :
Thermal Stability and Side Reactions
Decomposition pathways under thermal stress:
| Condition | Observations |
|---|---|
| 150°C (neat, inert atm) | Partial decarboxylation of the ester group; formation of indole-derived byproducts |
| Prolonged UV exposure | Sulfonamide bond cleavage via radical intermediates |
Future Research Directions
Comparison with Similar Compounds
Substituent Variations on the Indole Core
Key Observations :
- Electron-withdrawing groups (e.g., trifluoroacetamido in 14a) reduce nucleophilicity, favoring stability in acidic conditions .
- Long acyl chains (e.g., octadec-9-enoyl in 28a) increase hydrophobicity, impacting solubility and membrane permeability .
- Sulfonamide variants (e.g., nitrobenzenesulfonamido) exhibit crystallographic disorder, suggesting challenges in purification .
Backbone and Stereochemical Modifications
Key Observations :
Ester Group Variations
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate?
- Methodology : The compound can be synthesized via multi-step procedures involving sulfonylation and esterification. For example, sulfonamide formation is achieved by reacting a tryptophan derivative (e.g., methyl (S)-2-amino-3-(1H-indol-3-yl)propanoate) with 4-butoxyphenylsulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF) . Subsequent purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient) ensures product isolation. Key steps include monitoring reaction progress using TLC and verifying stereochemical integrity via chiral HPLC or polarimetry.
Q. How is the stereochemical configuration of the compound confirmed during synthesis?
- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. For example, related sulfonamide-tryptophan derivatives have been crystallized and refined using SHELX software to resolve the (2S) configuration . Alternative methods include optical rotation analysis (comparing experimental [α]D values to literature) and ¹H/¹³C NMR correlation (e.g., NOESY for spatial proximity of substituents) .
Q. What characterization techniques are critical for verifying purity and structure?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., sulfonamide NH at δ ~10 ppm, indole protons at δ ~7.1–7.5 ppm) and confirm regiochemistry .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₂₁H₂₅N₃O₅S⁺ requires m/z 432.15) .
- Melting Point : Consistency with literature values (e.g., 76–78°C for analogous compounds) indicates purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?
- Methodology :
- Ligand Screening : highlights the use of ligands (e.g., 27a, 27b) to enhance regioselectivity in similar prenylation reactions. Analogous optimization for sulfonylation could involve testing Lewis acids (e.g., ZnCl₂) or bases (e.g., DMAP) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while lower temperatures (0–5°C) suppress side reactions.
- Kinetic Monitoring : In-situ FTIR or HPLC tracks reagent consumption, enabling real-time adjustments .
Q. What strategies resolve crystallographic disorder in structural studies of this compound?
- Methodology :
- SQUEEZE in PLATON : For disordered solvent molecules (e.g., water/methanol mixtures), the SQUEEZE algorithm removes electron density contributions from unresolved regions, enabling accurate refinement .
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands model twinning in crystals, common in flexible sulfonamide derivatives .
- Low-Temperature Data Collection : Cooling crystals to 100 K reduces thermal motion, improving resolution (e.g., <1.0 Å) .
Q. How do electronic effects of the 4-butoxyphenyl group influence biological activity compared to other substituents?
- Methodology :
- SAR Studies : Synthesize analogs with varying substituents (e.g., 4-Cl, 4-OMe) and compare bioactivity (e.g., enzyme inhibition assays). For example, bulky 4-butoxy groups may enhance lipophilicity, affecting membrane permeability .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electronic properties (HOMO/LUMO energies) and docking studies (AutoDock Vina) assess binding affinity to targets like TNF-α-converting enzyme .
Q. How are contradictions in spectral data (e.g., unexpected NMR shifts) addressed during characterization?
- Methodology :
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria of the sulfonamide group) by acquiring spectra at 25°C and −40°C .
- Isotopic Labeling : ¹⁵N-labeled analogs clarify ambiguous NH proton couplings in ¹H NMR .
- Cross-Validation : Compare HRMS, elemental analysis, and IR data to rule out impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
